(2,4-Dichloro-5-methylphenoxy)acetic acid

Physicochemical Properties Lipophilicity Molecular Recognition

Targeted for researchers requiring a distinct phenoxyacetic acid analog, not a generic commodity herbicide. The unique 2,4-dichloro-5-methyl substitution provides a distinct molecular electrostatic and steric profile versus 2,4-D or MCPA, eliminating misidentification risks in trace environmental analysis (LC-MS/MS, GC-MS). Ideal for auxin receptor SAR studies, probing TIR1/AFB binding requirements, and as a versatile scaffold for next-generation agrochemical design. Its intermediate cLogP (~3.0) offers a balanced starting point for prodrug derivatization and systemic translocation optimization.

Molecular Formula C9H8Cl2O3
Molecular Weight 235.06 g/mol
CAS No. 1556-01-0
Cat. No. B12797522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dichloro-5-methylphenoxy)acetic acid
CAS1556-01-0
Molecular FormulaC9H8Cl2O3
Molecular Weight235.06 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)Cl)OCC(=O)O
InChIInChI=1S/C9H8Cl2O3/c1-5-2-8(14-4-9(12)13)7(11)3-6(5)10/h2-3H,4H2,1H3,(H,12,13)
InChIKeyJIPVYKRMJQZZLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,4-Dichloro-5-methylphenoxy)acetic Acid (CAS 1556-01-0): A Niche Chlorinated Phenoxy Herbicide for Scientific and Industrial Selection


(2,4-Dichloro-5-methylphenoxy)acetic acid (CAS 1556-01-0) is a synthetic chlorinated phenoxyacetic acid derivative within the auxin-mimic herbicide class. It shares the core phenoxyacetic acid scaffold with major commercial herbicides like 2,4-D and MCPA but is distinguished by a unique 2,4-dichloro-5-methyl substitution pattern on the aromatic ring . This structural configuration is hypothesized to confer distinct physicochemical properties and biological interaction profiles, making it a compound of interest for structure-activity relationship (SAR) studies and as a reference standard for analytical method development, rather than a high-volume commodity herbicide [1].

Why In-Class Substitution of (2,4-Dichloro-5-methylphenoxy)acetic Acid Is Scientifically Unjustified


Generic substitution of phenoxyacetic acid herbicides is scientifically unsound due to the profound impact of even minor substituent changes on molecular recognition, pharmacokinetics, and target-site selectivity. Quantum chemical calculations demonstrate that the specific orientation and shape of the carboxyl group and the phenyl moiety are critical determinants of herbicidal activity across this class [1]. The unique 2,4-dichloro-5-methyl pattern on this compound is therefore expected to result in a distinct molecular electrostatic potential and steric profile compared to the more common 2,4-dichloro (2,4-D) or 2-methyl-4-chloro (MCPA) analogs, potentially leading to differential binding at auxin receptor sites, varied metabolic stability in target and non-target organisms, and unique environmental fate profiles. The following evidence guide details the specific, quantifiable differentiation parameters that must be considered during scientific procurement.

Quantitative Differentiation Evidence for (2,4-Dichloro-5-methylphenoxy)acetic Acid vs. Key Analogs


Molecular Weight and Lipophilicity as Primary Selectivity Drivers vs. 2,4-D and MCPA

A fundamental differentiator is the compound's molecular weight (MW) of 235.06 g/mol, which is higher than that of 2,4-D (MW 221.04 g/mol) and MCPA (MW 200.62 g/mol) [1]. This increase in mass and the presence of an additional methyl group on the aromatic ring directly influence the molecule's computed logP (cLogP), a critical determinant of membrane permeability and systemic translocation. While experimentally determined logP values are sparse, in silico predictions (e.g., using XLogP3) for the target compound yield a value of approximately 3.0, compared to ~2.8 for 2,4-D and ~2.5 for MCPA [2]. This computed difference of 0.2-0.5 log units suggests a quantifiably higher intrinsic lipophilicity, which can translate to faster foliar absorption and distinct phloem mobility compared to its more polar analogs.

Physicochemical Properties Lipophilicity Molecular Recognition Herbicide Selectivity

Differential Selectivity Pattern in Monocot vs. Dicot Assays: A Class-Level Inference

As a member of the phenoxyacetic acid class, this compound is described as selectively targeting dicotyledonous (broadleaf) weeds while exhibiting lower phytotoxicity toward monocotyledonous (grass) crops . This class-level selectivity is well-established for 2,4-D and MCPA. However, quantitative selectivity indices (e.g., GR50 ratio of monocot to dicot) for this specific substitution pattern are not available in peer-reviewed literature. The structural homology suggests a similar mode of action, but the differential substituent pattern implies that extrapolation of selectivity ratios from 2,4-D or MCPA is scientifically unreliable without direct experimental validation.

Selectivity Monocotyledon Dicotyledon Auxin Mimicry

Structural Basis for Differential Receptor Binding: A Computational Chemistry Perspective

A semiempirical AM1 study on phenoxyacetic acid herbicides concluded that the mutual orientation of the COOH group and the phenyl ring is a pivotal determinant of activity [1]. The target compound's 2,4-dichloro-5-methyl substitution creates a unique electron density distribution compared to the 2,4-dichloro pattern of 2,4-D. The electron-donating methyl group at the 5-position is predicted to increase the electron density on the aromatic ring, altering the molecular electrostatic potential (MEP) and potentially the hydrogen-bonding capacity of the carboxyl group. While the study did not calculate the target compound explicitly, the established methodology provides a strong framework for predicting differential binding energies at the TIR1 auxin receptor, which can be procured and validated through competitive binding assays.

Quantum Chemistry Structure-Activity Relationship Auxin Receptor Molecular Electrostatic Potential

Proven Application Scenarios for (2,4-Dichloro-5-methylphenoxy)acetic Acid Based on Evidence


Analytical Reference Standard for Environmental Fate and Residue Monitoring

Its distinct molecular weight (235.06 g/mol) and predicted higher lipophilicity (cLogP ~3.0) directly differentiate it from the more common 2,4-D and MCPA in chromatographic analyses. This compound is ideally suited as a high-purity reference standard (e.g., 98% as supplied by Leyan ) for developing and validating GC-MS or LC-MS/MS methods aimed at detecting and quantifying trace levels of specific phenoxy herbicide residues in environmental matrices, where unambiguous identification is critical and misidentification with other analogs is a known risk.

Probe Molecule for Auxin Receptor Structure-Activity Relationship (SAR) Studies

The unique 2,4-dichloro-5-methyl substitution pattern, which is not represented in major commercial herbicides, makes this compound an invaluable tool for fundamental plant biology research. Building on established computational SAR frameworks [1], scientists can use it to probe the steric and electronic requirements of the TIR1/AFB auxin receptor family, quantifying its binding affinity and comparing it directly with the well-characterized 2,4-D to resolve the contribution of the 5-methyl group to molecular recognition.

Precursor for Novel Agrochemical Lead Optimization

For synthetic chemistry groups engaged in the discovery of next-generation herbicides, this compound serves as a versatile scaffold. Its structure allows for further derivatization (e.g., esterification, amidation) to explore prodrug strategies or to modulate physicochemical properties. The core structure's predicted intermediate lipophilicity provides a balanced starting point for medicinal chemistry optimization programs aiming to enhance systemic translocation or target-site binding [1].

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